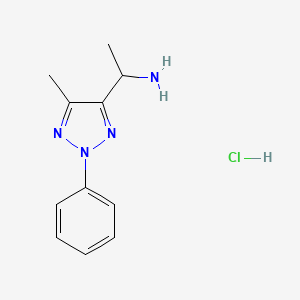

1-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,3-Triazole compounds are cyclic compounds with two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of 1,2,3-triazole compounds often involves reactions with benzaldehydes under basic conditions to produce corresponding chalcones . These chalcones then react with thiosemicarbazide in dry ethanol containing sodium hydroxide to afford the corresponding pyrazolin-N-thioamides .Molecular Structure Analysis

The molecular structure of 1,2,3-triazole compounds typically includes two carbon and three nitrogen atoms . The triazole nucleus is present as a central structural component in a number of drug classes .Chemical Reactions Analysis

Reactions of 1-(5-methyl)-1H-1,2,3-triazol-4-yl)ethan-1-ones and benzaldehydes in ethanol under basic conditions gave the corresponding chalcones . Reactions of the chalcones combined with thiosemicarbazide in dry ethanol containing sodium hydroxide afforded the corresponding pyrazolin-N-thioamides .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3-triazole compounds can vary. For example, one compound, 1-(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-one, has a molecular weight of 201.23 and a melting point of 54-56 degrees Celsius .Aplicaciones Científicas De Investigación

Here is a comprehensive analysis of the scientific research applications of “1-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride”, focusing on unique applications:

Xanthine Oxidase Inhibitory Activity

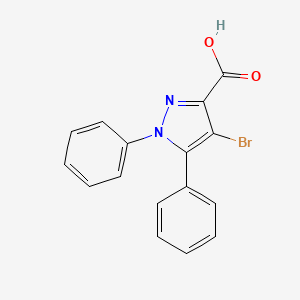

A series of compounds including 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids/carbohydrazides, which are analogues of febuxostat, were synthesized and evaluated for their in vitro xanthine oxidase (XO) inhibitory activity. These compounds exhibited high potency in the submicromolar/nanomolar range .

Antimicrobial Activity

Molecular modeling studies have been conducted to evaluate the antimicrobial activity of triazole derivatives .

Cytotoxic Activities Against Tumor Cell Lines

The triazole hybrids have shown weak to high cytotoxic activities against tumor cell lines such as MCF-7 and HCT-116, with IC50 value ranges indicating their potential as therapeutic agents .

Synthesis of Ethanone Derivatives

The compound has been used in the synthesis of ethanone derivatives which are cataloged for further research and potential applications .

Therapeutic Potential in Imidazole Containing Compounds

Imidazole and triazole moieties share similarities, and research into imidazole containing compounds suggests potential therapeutic applications that could extend to triazole derivatives .

Synthesis of Pyrazolin-N-thioamides

Reactions involving the compound have been used to synthesize novel pyrazolin-N-thioamides, indicating a route for creating new chemical entities with possible pharmacological properties .

Mecanismo De Acción

Target of Action

Compounds with a similar 1,2,4-triazole ring structure have been known to interact with various enzymes and receptors .

Mode of Action

It’s known that nitrogen atoms of 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450, and phenyl moieties have a key interaction in the active site of the enzyme . This suggests that the compound might interact with its targets in a similar manner.

Biochemical Pathways

The interaction between [2- (3-hetaryl-1,2,4-triazol-5-yl)phenyl]amine and cyclohexanone in methanol involves three main processes: formation of carbinolamine by addition of an amine to double bond c=o, elimination of a water molecule, and intramolecular cyclization leading to formation of spiro compounds . This might give some insight into the potential biochemical pathways affected by this compound.

Pharmacokinetics

The presence of 1,2,4-triazole moiety can influence dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, improving physicochemical, pharmacological, and pharmacokinetic properties of the compounds .

Result of Action

Compounds with a similar 1,2,4-triazole ring structure have been known to exhibit a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

It’s known that the compound is a white or colorless solid that is highly soluble in water and other polar solvents . This suggests that the compound’s action might be influenced by factors such as temperature, pH, and the presence of other solutes.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(5-methyl-2-phenyltriazol-4-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4.ClH/c1-8(12)11-9(2)13-15(14-11)10-6-4-3-5-7-10;/h3-8H,12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRDOWORXLKRLES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(N=C1C(C)N)C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2995411.png)

![N-[(1R,1As,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl]prop-2-enamide](/img/structure/B2995415.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2995416.png)

![(E)-N-benzyl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide](/img/structure/B2995417.png)

![3-chloro-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2995418.png)

![N-[4-(butan-2-yl)phenyl]-2-cyanoacetamide](/img/structure/B2995419.png)

![2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2995424.png)

![3-Cyclopentyl-1-[(6-cyclopropylpyridin-3-yl)methyl]urea](/img/structure/B2995427.png)

![2-(2,4-dichlorophenoxy)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2995430.png)